Empa

Descripción general

Descripción

La empagliflozina es un inhibidor selectivo del cotransportador de sodio-glucosa 2 (SGLT2). Se utiliza principalmente en el tratamiento de la diabetes mellitus tipo 2 al reducir los niveles de glucosa en sangre mediante la inhibición de la reabsorción de glucosa en los riñones . La empagliflozina también ha demostrado beneficios cardiovasculares, incluida la reducción del riesgo de hospitalización por insuficiencia cardíaca y muerte cardiovascular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La empagliflozina se sintetiza a través de un proceso de varios pasos que involucra varios intermediarios clave. La síntesis generalmente comienza con la preparación de un derivado de glucosa protegido con bencilo, que sufre una serie de reacciones que incluyen glicosilación, desprotección y acoplamiento con un grupo bencilfenilo. El producto final se obtiene después de la purificación y cristalización .

Métodos de Producción Industrial

En entornos industriales, la producción de empagliflozina implica una síntesis química a gran escala con un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso incluye el uso de técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

La empagliflozina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La empagliflozina se puede oxidar en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la empagliflozina, alterando potencialmente sus propiedades farmacológicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como haluros o aminas en condiciones básicas o ácidas.

Principales Productos Formados

Aplicaciones Científicas De Investigación

La empagliflozina tiene una amplia gama de aplicaciones de investigación científica:

Química: La empagliflozina se utiliza como compuesto modelo en estudios de inhibidores del SGLT2 y sus propiedades químicas.

Biología: La investigación sobre la empagliflozina incluye sus efectos sobre la absorción y el metabolismo celular de la glucosa.

Medicina: La empagliflozina se estudia ampliamente por sus efectos terapéuticos en la diabetes, la insuficiencia cardíaca y la enfermedad renal.

Industria: La empagliflozina se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos dirigidos a la reabsorción de glucosa

Mecanismo De Acción

La empagliflozina ejerce sus efectos inhibiendo selectivamente la proteína SGLT2 en los túbulos proximales de los riñones. Esta inhibición evita la reabsorción de glucosa de la orina de regreso al torrente sanguíneo, lo que lleva a una mayor excreción de glucosa y niveles más bajos de glucosa en sangre. Los objetivos moleculares incluyen la proteína SGLT2 y las vías asociadas involucradas en el metabolismo de la glucosa .

Comparación Con Compuestos Similares

Compuestos Similares

Dapagliflozina: Otro inhibidor del SGLT2 con efectos similares de reducción de glucosa.

Canagliflozina: También es un inhibidor del SGLT2, pero con una estructura química y un perfil farmacocinético ligeramente diferentes.

Ertugliflozina: Un nuevo inhibidor del SGLT2 con eficacia y seguridad comparables.

Singularidad de la Empagliflozina

La empagliflozina es única debido a su alta selectividad para el SGLT2 sobre otros transportadores de glucosa, lo que contribuye a su eficacia y perfil de seguridad. Además, la empagliflozina ha demostrado beneficios cardiovasculares significativos, lo que la convierte en una opción preferida para pacientes con diabetes tipo 2 y riesgo cardiovascular .

Propiedades

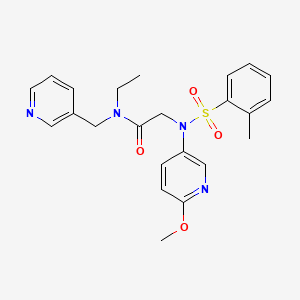

IUPAC Name |

N-ethyl-2-[(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-4-26(16-19-9-7-13-24-14-19)23(28)17-27(20-11-12-22(31-3)25-15-20)32(29,30)21-10-6-5-8-18(21)2/h5-15H,4,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPHTXTWFHVJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=CC=C1)C(=O)CN(C2=CN=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045254 | |

| Record name | EMPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680590-49-2 | |

| Record name | N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680590-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Empa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0680590492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMPA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 680590-49-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT87V86D7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

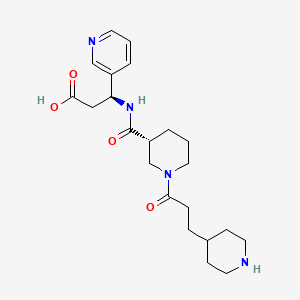

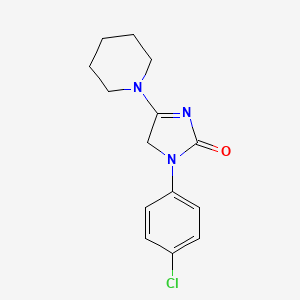

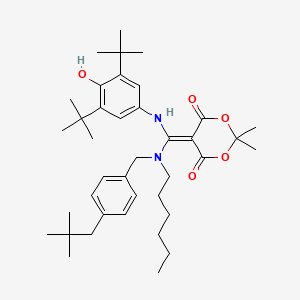

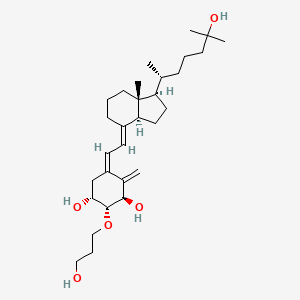

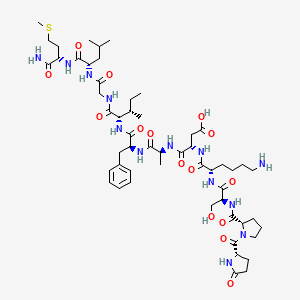

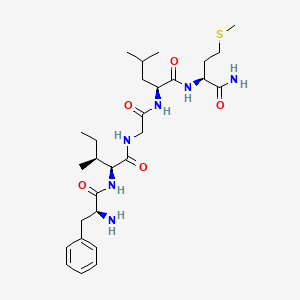

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of empagliflozin?

A1: Empagliflozin primarily acts by inhibiting SGLT2, which is responsible for glucose reabsorption in the proximal renal tubules. [, ] This inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels. []

Q2: How does empagliflozin impact cardiac energetics during ischemia/reperfusion?

A3: Empagliflozin appears to improve cardiac function and energetics during ischemia/reperfusion by promoting a metabolic shift from glucose oxidation to increased ketone utilization. [] This effect has been observed even under conditions of constant substrate supply, suggesting a direct modulation of cardiac substrate preference. []

Q3: What cardiovascular benefits have been observed with empagliflozin in clinical trials?

A4: The EMPA-REG OUTCOME trial revealed that empagliflozin significantly reduced the risk of cardiovascular death, hospitalization for heart failure, and major adverse cardiovascular events in patients with type 2 diabetes and established cardiovascular disease. [, , , , ]

Q4: Does empagliflozin offer renal protection in patients with diabetes?

A5: Evidence suggests that empagliflozin might offer renoprotective benefits. The this compound-REG OUTCOME trial reported a slower progression of kidney disease and a reduced risk of clinically relevant renal events compared to placebo in patients with type 2 diabetes at high cardiovascular risk. [, ]

Q5: Does empagliflozin impact circulating progenitor cells?

A6: Research suggests that empagliflozin treatment might influence circulating vascular progenitor cells. A sub-study of the this compound-HEART CardioLink-6 trial showed a marked increase in circulating primitive progenitor cells, particularly those expressing CD133 and CD34, after 6 months of empagliflozin treatment. [] Additionally, the treatment was associated with an increase in anti-inflammatory cells with M2 macrophage polarization. []

Q6: Has empagliflozin demonstrated efficacy in preclinical models of diabetic complications?

A7: Preclinical studies have provided valuable insights into empagliflozin's potential therapeutic applications. For instance, empagliflozin demonstrated protective effects against coronary microvascular dysfunction and reduced cardiac pericyte loss in db/db mice. [] Additionally, it mitigated inflammation and preserved blood-retinal barrier structure and function in the same mouse model, suggesting potential benefits for diabetic retinopathy. []

Q7: Are there potential applications of empagliflozin beyond diabetes?

A8: Research on the potential of empagliflozin in conditions beyond diabetes is ongoing. One study found that empagliflozin improved insulin sensitivity, dyslipidemia, and oxidative stress in the kidneys of hereditary hypertriglyceridemic rats, a nonobese, nondiabetic model of metabolic syndrome. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.